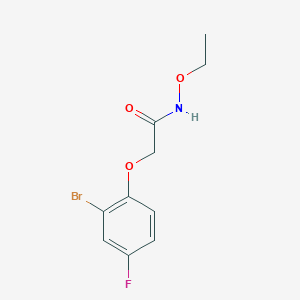![molecular formula C23H25N5O2S B14916396 6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)
6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound It features multiple functional groups, including benzimidazole, morpholine, and pyrano-pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions. One common route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives.
Thioether formation: The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the thioether linkage.
Pyrano-pyridine ring construction: This involves a cyclization reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Morpholine introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The benzimidazole moiety can interact with nucleic acids, while the morpholine ring can enhance solubility and bioavailability. The thioether linkage can participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-azepano-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Uniqueness
The presence of the morpholine ring in 6-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3,3-dimethyl-8-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile distinguishes it from similar compounds. This ring enhances the compound’s solubility and bioavailability, making it more suitable for biological applications.
特性
分子式 |
C23H25N5O2S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
6-(1H-benzimidazol-2-ylmethylsulfanyl)-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H25N5O2S/c1-23(2)11-15-16(12-24)22(31-14-20-25-18-5-3-4-6-19(18)26-20)27-21(17(15)13-30-23)28-7-9-29-10-8-28/h3-6H,7-11,13-14H2,1-2H3,(H,25,26) |
InChIキー |
IQFZBGZSJVSYIN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC3=NC4=CC=CC=C4N3)N5CCOCC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)




![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)

